molecular formula C3H11NO4S B13751430 Methanamine, N,N-dimethyl-, sulfate CAS No. 54272-30-9

Methanamine, N,N-dimethyl-, sulfate

Cat. No.: B13751430
CAS No.: 54272-30-9
M. Wt: 157.19 g/mol
InChI Key: KIUAERUGDCOOSB-UHFFFAOYSA-N
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Description

Methanamine, N,N-dimethyl-, sulfate is a chemical compound with the formula (CH₃)₂NH₂SO₄. It is also known as dimethylamine sulfate. This compound is a sulfate salt of dimethylamine, which is a simple secondary amine. Dimethylamine sulfate is commonly used in various industrial and chemical processes due to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethylamine sulfate can be synthesized through the reaction of dimethylamine with sulfuric acid. The reaction is typically carried out under controlled conditions to ensure the complete conversion of dimethylamine to its sulfate salt. The reaction can be represented as follows:

2(CH3)2NH+H2SO4((CH3)2NH2)2SO42(CH₃)₂NH + H₂SO₄ → ((CH₃)₂NH₂)₂SO₄ 2(CH3​)2​NH+H2​SO4​→((CH3​)2​NH2​)2​SO4​

Industrial Production Methods

In industrial settings, the production of dimethylamine sulfate involves the use of large-scale reactors where dimethylamine gas is bubbled through concentrated sulfuric acid. The reaction is exothermic, and the temperature is carefully controlled to prevent decomposition of the product. The resulting dimethylamine sulfate is then purified through crystallization and filtration processes.

Chemical Reactions Analysis

Types of Reactions

Dimethylamine sulfate undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the dimethylamine group is replaced by other nucleophiles.

    Reduction Reactions: Dimethylamine sulfate can be reduced to form dimethylamine.

    Oxidation Reactions: It can be oxidized to form dimethylamine N-oxide.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alkyl halides and acyl chlorides. The reactions are typically carried out in the presence of a base such as sodium hydroxide.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H₂O₂) are employed.

Major Products Formed

    Substitution Reactions: Products include N-alkylated or N-acylated dimethylamine derivatives.

    Reduction Reactions: The primary product is dimethylamine.

    Oxidation Reactions: The major product is dimethylamine N-oxide.

Scientific Research Applications

Dimethylamine sulfate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of dimethylamine derivatives.

    Biology: Dimethylamine sulfate is used in the study of amine metabolism and as a precursor for the synthesis of biologically active compounds.

    Medicine: It is utilized in the synthesis of pharmaceuticals, including certain antihistamines and local anesthetics.

    Industry: Dimethylamine sulfate is employed in the production of pesticides, rubber chemicals, and surfactants.

Mechanism of Action

The mechanism of action of dimethylamine sulfate involves its ability to donate the dimethylamine group to various substrates. This reactivity is due to the presence of the sulfate ion, which acts as a leaving group, facilitating nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the substrate.

Comparison with Similar Compounds

Similar Compounds

    Trimethylamine: Similar to dimethylamine but with an additional methyl group.

    Ethanamine, N,N-dimethyl-: Similar structure but with an ethyl group instead of a methyl group.

    Methanamine, N-methyl-: Contains only one methyl group attached to the nitrogen atom.

Uniqueness

Dimethylamine sulfate is unique due to its sulfate counterion, which enhances its solubility and reactivity compared to other amine salts. This makes it particularly useful in industrial applications where high reactivity and solubility are required.

Properties

54272-30-9

Molecular Formula

C3H11NO4S

Molecular Weight

157.19 g/mol

IUPAC Name

N,N-dimethylmethanamine;sulfuric acid

InChI

InChI=1S/C3H9N.H2O4S/c1-4(2)3;1-5(2,3)4/h1-3H3;(H2,1,2,3,4)

InChI Key

KIUAERUGDCOOSB-UHFFFAOYSA-N

Canonical SMILES

CN(C)C.OS(=O)(=O)O

Related CAS

57980-95-7

Origin of Product

United States

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